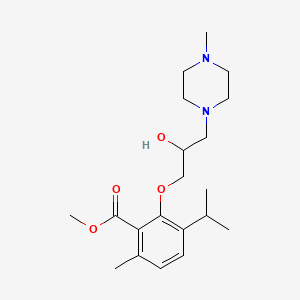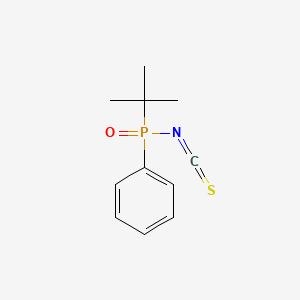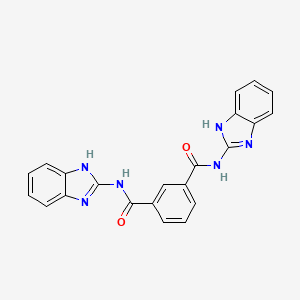
1,3-Benzenedicarboxamide, N,N'-bis(1H-benzimidazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their broad spectrum of biological activities and their ability to mimic the properties of DNA bases
Méthodes De Préparation
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- typically involves the reaction of imidazo[1,2-a]pyridine-8-carbaldehyde with 3,3′-diaminobenzidine . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodobenzene and m-CPBA for oxidative C-H amination . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used for its spectral and catalytic properties . In biology and medicine, it has shown potential as an anticancer and antibacterial agent . Additionally, it can be utilized in materials science for its conductive properties, making it useful in organic semiconductors and solar cells .
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- involves binding to DNA grooves and mediating DNA cleavage through peroxide . This interaction with DNA is crucial for its biological activities, including its cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- include other benzimidazole derivatives such as 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H) . These compounds share structural similarities but differ in their specific applications and properties. For instance, DMBI-H is known for its efficiency as a dopant in organic semiconductors .
Propriétés
Numéro CAS |
57489-96-0 |
|---|---|
Formule moléculaire |
C22H16N6O2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
1-N,3-N-bis(1H-benzimidazol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16N6O2/c29-19(27-21-23-15-8-1-2-9-16(15)24-21)13-6-5-7-14(12-13)20(30)28-22-25-17-10-3-4-11-18(17)26-22/h1-12H,(H2,23,24,27,29)(H2,25,26,28,30) |
Clé InChI |
HHAFBJUDWBKTRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




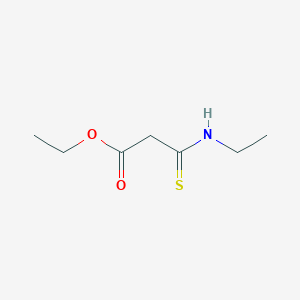
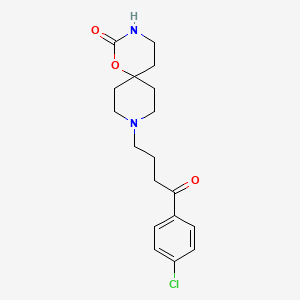

![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
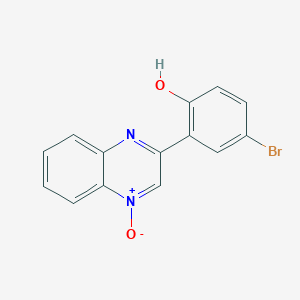
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
